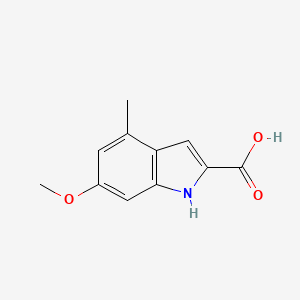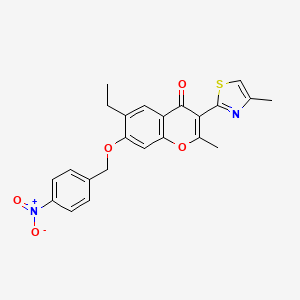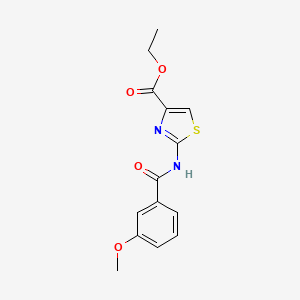![molecular formula C23H20N2O2 B2894691 4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 2034604-75-4](/img/structure/B2894691.png)
4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as BMD, is a heterocyclic compound that has been widely studied for its potential use in the field of medicinal chemistry. This compound is a member of the benzodiazepine family, which is known for its ability to bind to the GABA-A receptor and produce anxiolytic, sedative, and hypnotic effects. In
Applications De Recherche Scientifique
Mechanistic Insight and Stereochemistry
Research into derivatives of benzodiazepines, such as 4-benzoyl-8-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, has provided significant insights into the chemistry of β-lactam formation from benzodiazepines. Studies have focused on the stereochemistry and mechanism of formation of β-lactam derivatives, highlighting the complex interactions and transformations these compounds undergo. This research is foundational for understanding the reactivity and potential applications of these compounds in more complex chemical syntheses and pharmaceutical applications (Wang et al., 2001).
Structural Analysis and Synthesis Techniques
Further investigations have explored the structural characteristics of similar compounds, emphasizing the role of fluoro-substituents in their chemical behavior. X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the molecular structure of these compounds, providing a deeper understanding of their potential for modification and application in medicinal chemistry (Alonso et al., 2020).
Catalytic Activity and Cytotoxicity
The catalytic properties of palladacycle complexes derived from benzodiazepines have been scrutinized, particularly their role as cathepsin B inhibitors and cytotoxic agents. This line of research holds promise for the development of novel cancer therapeutics, leveraging the unique structural features of benzodiazepine derivatives for targeted drug design (Spencer et al., 2009).
Antiproliferative Properties
The antiproliferative effects of benzodiazepine derivatives have been extensively studied, revealing their potential in inhibiting the growth of various cancer cell lines. This research underscores the therapeutic potential of benzodiazepine derivatives in oncology, highlighting their capacity to serve as a basis for the development of new anticancer drugs (Liszkiewicz, 2002).
Antimicrobial and Docking Studies
Studies have also delved into the antimicrobial properties of benzodiazepine derivatives, including their effectiveness against various bacteria and fungi. Through docking studies, researchers have sought to understand the molecular basis of these properties, aiming to refine benzodiazepine derivatives for use as antimicrobial agents (Shankar et al., 2016).
Propriétés
IUPAC Name |
4-benzoyl-8-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-12-13-19-20(14-16)24-21(26)15-25(22(19)17-8-4-2-5-9-17)23(27)18-10-6-3-7-11-18/h2-14,22H,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQJWMLBSFHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(N(CC(=O)N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2894616.png)
![2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2894617.png)

![2-Chloro-1-spiro[2.3]hexan-2-ylethanone](/img/structure/B2894619.png)
![N-(3,4-dimethoxyphenethyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894624.png)

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,2-difluoroethoxy)pyridine-4-carboxamide](/img/structure/B2894627.png)



